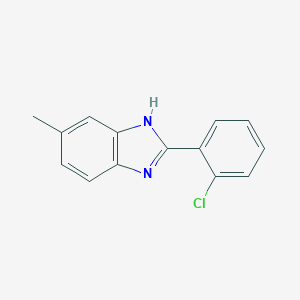

2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole

Description

The exact mass of the compound 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKUPJJPUHTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161985 | |

| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-76-4 | |

| Record name | 2-(2-Chlorophenyl)-6-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14225-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WR7AA3AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole

An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of therapeutic activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[4][5] This guide provides a comprehensive technical overview of the synthesis of a specific, high-value derivative, this compound. We will explore the foundational reaction mechanism, compare classical and modern synthetic methodologies, and provide a detailed, field-proven experimental protocol suitable for researchers and drug development professionals. The emphasis is placed on understanding the causality behind experimental choices to ensure reproducible and efficient synthesis.

Strategic Approach: The Condensation Pathway

The most direct and widely adopted strategy for the synthesis of 2-aryl-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[6][7] For our target molecule, this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde .

This reaction proceeds through a two-stage mechanism: the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.

Unpacking the Reaction Mechanism

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in three distinct steps:

-

Schiff Base Formation: One of the nucleophilic amino groups of 4-methyl-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate.

-

Intramolecular Cyclization: The second amino group of the intermediate then performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydrobenzimidazole (benzimidazoline) ring.

-

Aromatization (Oxidation): The benzimidazoline intermediate is not aromatic and is therefore relatively unstable. It readily undergoes oxidation to form the highly stable, conjugated benzimidazole ring. This oxidative step can be facilitated by an external oxidizing agent or, in many cases, occurs through aerial oxidation, especially at elevated temperatures.

// Reactants Reactants [label="4-methyl-1,2-phenylenediamine\n+\n2-chlorobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates SchiffBase [label="Schiff Base Intermediate\n(Imine)", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydro [label="Dihydrobenzimidazole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Steps Reactants -> SchiffBase [label=" Nucleophilic Attack\n & Dehydration ", color="#EA4335"]; SchiffBase -> Dihydro [label=" Intramolecular\n Cyclization ", color="#EA4335"]; Dihydro -> Product [label=" Oxidation\n (Aromatization) \n -2H ", color="#EA4335"]; } endom Caption: Reaction mechanism for benzimidazole formation.

Synthetic Methodologies: From Classical to Green

The synthesis of benzimidazoles has evolved significantly, moving from harsh, high-temperature methods to more efficient, catalyzed, and environmentally benign processes.[1][3] The choice of method often depends on the desired scale, available equipment, and green chemistry considerations.

The Phillips-Ladenburg Condensation: A Classical Foundation

The traditional approach, known as the Phillips-Ladenburg reaction, involves heating the o-phenylenediamine and a carboxylic acid (or its derivative) in the presence of a strong mineral acid like HCl or polyphosphoric acid.[8][9][10][11] When using an aldehyde, this reaction is often performed at reflux temperatures, sometimes with an acid catalyst, to drive the condensation and dehydration steps. While effective, these methods often require long reaction times, high temperatures, and can generate significant waste.[3]

Modern Catalytic and Energy-Efficient Approaches

Contemporary organic synthesis prioritizes efficiency, safety, and sustainability.[2] For benzimidazole synthesis, this has led to the development of numerous advanced protocols.

-

Catalysis: A wide array of catalysts can facilitate the condensation under milder conditions, often at room temperature. These include Lewis acids (e.g., ZrOCl₂, TiCl₄), ammonium salts (e.g., NH₄Cl), and various heterogeneous catalysts that can be easily recovered and reused.[4][12][13] These catalysts activate the carbonyl group of the aldehyde, accelerating the initial nucleophilic attack.

-

Microwave-Assisted Synthesis: Microwave irradiation has revolutionized many organic transformations.[14] By directly and efficiently heating the polar reactants and solvents, microwaves can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[15][16][17]

-

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates through acoustic cavitation. This method is another energy-efficient alternative to conventional heating.[18]

| Method | Catalyst/Conditions | Solvent | Typical Reaction Time | Yield (%) | Key Advantages |

| Conventional Heating | Reflux, often with acid (e.g., HCl, PPA) | High-boiling solvents (e.g., DMF, o-xylene) | 6-24 hours | 60-80 | Well-established, simple setup |

| Catalytic (Room Temp) | NH₄Br, Zn-BNT, etc.[5][6] | Ethanol, Acetonitrile | 1-4 hours | 85-95 | Mild conditions, high efficiency |

| Microwave-Assisted | Microwave irradiation (e.g., 900W) | Ethanol, Water, or solvent-free | 2-15 minutes[6][16] | 90-98 | Extremely rapid, high yields, clean |

| Ultrasound-Assisted | Sonication, NaOH/I₂ oxidant system[18] | Ethanol/Water | 4-7 minutes[18] | 90-99 | Rapid, energy-efficient, mild |

Detailed Experimental Protocol: One-Pot Synthesis

This section provides a robust and validated one-pot procedure for the , adapted from established literature methods.[19] This protocol is designed to be straightforward and high-yielding.

Reagents and Materials

-

4-Methyl-1,2-phenylenediamine (C₇H₁₀N₂)

-

2-Chlorobenzaldehyde (C₇H₅ClO)

-

Ethanol (C₂H₅OH), Reagent Grade

-

Deionized Water

-

Round-bottom flask (50 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reactant Charging: In a 50 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (e.g., 10 mmol, 1.22 g) in 20 mL of ethanol. Add a magnetic stir bar.

-

Aldehyde Addition: To the stirring solution, add 2-chlorobenzaldehyde (10 mmol, 1.41 g, 1.13 mL) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at ambient temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours. Expert Tip: For a faster reaction, the mixture can be gently refluxed, which will typically bring the reaction to completion in 30-60 minutes.

-

Product Precipitation (Work-up): Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a 250 mL beaker containing 150 mL of ice-cold water. A precipitate will form immediately. This step is crucial as the benzimidazole product is poorly soluble in water, allowing for its effective separation from the ethanol solvent and any water-soluble impurities.

-

Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid generously with cold deionized water (3 x 30 mL) to remove any residual salts or impurities.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Published data for this compound can be used for comparison.[19]

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₁ClN₂: 228.67 g/mol ).[19]

Conclusion

The is readily achievable through the robust and versatile condensation of 4-methyl-1,2-phenylenediamine and 2-chlorobenzaldehyde. While classical methods provide a reliable pathway, modern catalytic and energy-assisted techniques offer significant advantages in terms of speed, efficiency, and adherence to green chemistry principles. The detailed protocol provided herein is a self-validating system, with each step designed for optimal yield and purity. This guide equips researchers with the necessary theoretical understanding and practical methodology to confidently synthesize this and related benzimidazole derivatives for applications in drug discovery and materials science.

References

- Prashant, K., & Kumar, K. R. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. Semantic Scholar.

- Ibarra-Arellano, N., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (n.d.). RSC Publishing. Retrieved from [Link]

-

Green Synthesis of Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

- Sontakke, V. A., et al. (2012). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. PubMed Central.

- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). AccScience Publishing.

- Mahalingam, S., et al. (2023).

- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. (2008).

- Ruthenium(II)

- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applic

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.

- Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.

- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Organic Chemistry Portal.

- Perry, R. J., & Wilson, B. D. (1993). A novel palladium-catalyzed synthesis of 2-arylbenzimidazoles. The Journal of Organic Chemistry.

- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.

- Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. (2025).

- Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. (n.d.). Indian Journal of Heterocyclic Chemistry.

- Patil, R., et al. (2016).

- Mobinikhaledi, et al. (n.d.).

- N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL) - EPO. (2019).

- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.

- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.

- Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). JOTCSA, 4(1), 1-22.

Sources

- 1. Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis | Semantic Scholar [semanticscholar.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. jocpr.com [jocpr.com]

- 15. connectjournals.com [connectjournals.com]

- 16. asianpubs.org [asianpubs.org]

- 17. scispace.com [scispace.com]

- 18. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole . We delve into its synthesis, physicochemical characteristics, detailed spectroscopic signature, and its potential as a precursor for drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Benzimidazole Core

Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines. This mimicry allows it to readily interact with various biopolymers, leading to a vast spectrum of biological activities.[1] Derivatives of this scaffold are integral to a range of therapeutic agents, including proton pump inhibitors (Omeprazole), anthelmintics (Albendazole), and antipsychotics (Pimozide).[2]

The subject of this guide, this compound, combines three key structural motifs:

-

The benzimidazole core , providing the fundamental pharmacophore.

-

A 2-aryl substitution (the 2-chlorophenyl group), a common feature in potent bioactive benzimidazoles that often influences target specificity and binding affinity.

-

A methyl group at the 5-position , which can modulate lipophilicity, metabolic stability, and steric interactions within a biological target.

Understanding the fundamental chemical properties of this specific molecule is paramount for its rational application in designing new therapeutic agents.

Synthesis and Mechanistic Pathway

The most prevalent and efficient method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction, which involves the coupling of an o-phenylenediamine with an appropriate aldehyde.[2] This method is valued for its operational simplicity and generally high yields.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable, one-pot synthesis adapted from established methodologies for similar benzimidazole derivatives.

Materials:

-

4-methyl-1,2-phenylenediamine

-

2-chlorobenzaldehyde

-

Hydrogen Peroxide (H₂O₂) or other mild oxidant

-

Acetonitrile (ACN) or Ethanol (EtOH)

-

Catalyst (e.g., catalytic amount of HCl, p-Toluenesulfonic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in acetonitrile.

-

Addition of Aldehyde: To the stirred solution, add 2-chlorobenzaldehyde (1.0 eq).

-

Catalysis: Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops) to facilitate the initial condensation and Schiff base formation.

-

Oxidative Cyclization: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the reaction mixture. An exothermic reaction may be observed. The H₂O₂ serves as an in-situ oxidant for the cyclodehydrogenation step.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The product will precipitate. If necessary, neutralize the solution with a mild base (e.g., NaHCO₃ solution) to ensure complete precipitation.

-

Purification: Filter the crude solid, wash thoroughly with water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Causality Behind Choices:

-

Solvent: Acetonitrile is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Catalyst: An acid catalyst accelerates the initial condensation by protonating the aldehyde's carbonyl group, making it more electrophilic.

-

Oxidant: Using H₂O₂ is a "green chemistry" approach, as its only byproduct is water. It facilitates the crucial aromatization step by removing two hydrogen atoms from the cyclized intermediate.

Synthesis Workflow and Mechanism

The reaction proceeds via a two-stage mechanism: (1) initial condensation to form a Schiff base intermediate, followed by (2) intramolecular cyclization and subsequent oxidation to form the stable, aromatic benzimidazole ring.

Caption: Synthetic pathway for this compound.

Physicochemical Profile

The physical properties of the compound are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂ | [3] |

| Molecular Weight | 242.70 g/mol | [3] |

| Appearance | Expected to be a white to off-white crystalline solid. | General observation for this class |

| Melting Point | Data not explicitly available. Related compounds like 2-(2,6-dichlorophenyl)-1H-benzimidazole melt at 274-276°C[2], and 2-(4-chlorophenyl)-1H-benzimidazole melts at 288-291°C.[2] | N/A |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; poorly soluble in water and non-polar solvents like hexane.[1] | [1] |

| pKa | Benzimidazoles are weakly basic. The conjugate acid pKa is typically around 5.6. | [4] |

Spectroscopic Signature

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data is projected based on the analysis of the closely related analogue, 2-(2-Chlorophenyl)-1H-benzimidazole, with expert interpretation of the effects of the 5-methyl group.[5]

| Technique | Wavelength / Shift | Assignment & Interpretation |

| ¹H NMR (DMSO-d₆) | ~12.8 ppm (s, 1H) | N-H Proton: Broad singlet, characteristic of the acidic imidazole proton. |

| ~7.9-7.2 ppm (m, 7H) | Aromatic Protons: A complex multiplet region corresponding to the protons on the benzimidazole core and the 2-chlorophenyl ring. The 5-methyl group will simplify the pattern of the benzimidazole protons compared to the unsubstituted analogue, likely resulting in a singlet for the H-4 proton and two doublets for the H-6 and H-7 protons. | |

| ~2.4 ppm (s, 3H) | Methyl Protons: A sharp singlet integrating to three protons, confirming the -CH₃ group. | |

| ¹³C NMR (DMSO-d₆) | ~150 ppm | C=N Carbon: The imine carbon (C2) of the benzimidazole ring. |

| ~149-110 ppm | Aromatic Carbons: Multiple signals corresponding to the 12 other aromatic carbons. | |

| ~21 ppm | Methyl Carbon: Signal for the -CH₃ carbon. | |

| FT-IR (KBr, cm⁻¹) | ~3430 cm⁻¹ | N-H Stretch: Broad peak indicative of the imidazole N-H bond. |

| ~1623 cm⁻¹ | C=N Stretch: Strong absorption characteristic of the imine bond within the imidazole ring. | |

| ~1450 cm⁻¹ | C=C Stretch: Aromatic ring stretching vibrations. | |

| ~750 cm⁻¹ | C-Cl Stretch: Characteristic absorption for the chloro-substituent. | |

| HRMS (ESI) | m/z ~243.0687 | [M+H]⁺: Calculated for [C₁₄H₁₂ClN₂]⁺. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be observable. |

Note: The spectral data for the parent compound 2-(2-Chlorophenyl)-1H-benzimidazole can be found in reference[5]. The shifts provided here are adjusted to account for the 5-methyl substitution.

Chemical Reactivity and Potential Applications in Drug Development

The benzimidazole ring is a versatile scaffold for chemical modification. The imino nitrogen (N-1) can be readily alkylated or acylated, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

The 2-aryl benzimidazole class, particularly those with halogen substitutions, is a rich source of bioactive compounds with a wide range of pharmacological activities.

-

Anticancer Activity: Many 2-arylbenzimidazoles function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[3]

-

Antiviral Properties: This class of compounds has shown promise as inhibitors of viral replication, particularly against RNA viruses like Hepatitis C and Yellow Fever Virus.

-

Antifungal and Antimicrobial Activity: The benzimidazole core is found in several commercial fungicides. Halogenated derivatives often exhibit enhanced antimicrobial and antifungal properties.[6]

-

Other Activities: The scaffold has also been explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant applications.

The specific combination of the 2-chloro substitution and the 5-methyl group in the target molecule makes it an intriguing candidate for screening across these therapeutic areas. The chlorine atom can participate in halogen bonding and alters the electronic properties of the phenyl ring, while the methyl group enhances lipophilicity, which can improve cell membrane permeability.

Caption: Pharmacological potential of the 2-aryl benzimidazole scaffold.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined chemical and spectroscopic profile. Its structure incorporates the pharmacologically validated benzimidazole core with substitutions known to confer potent biological activity. This technical guide has outlined its synthesis, key properties, and characterization data, establishing it as a valuable molecule for further investigation. For researchers in drug development, this compound represents a promising starting point for library synthesis and biological screening in the pursuit of novel therapeutic agents.

References

- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

-

Vitale, P., et al. (2008). 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1. Medicinal Chemistry, 4(6), 605-615. [Link]

-

Reddy, T. S., Kanjilal, S., & Prasad, R. B. N. (2012). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. International Journal of Organic Chemistry, 2, 240-246. [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole, a derivative with significant potential in drug discovery. We will delve into a detailed, field-proven synthesis protocol, thorough characterization methodologies, and an exploration of its prospective applications as an anticancer and antimicrobial agent. This document is intended to serve as a practical resource for researchers actively engaged in the development of novel therapeutics.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole moiety, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a recurring motif in a multitude of clinically significant molecules. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of new chemical entities with tailored biological profiles.

This guide focuses on a specific derivative, this compound (CAS No: 14225-76-4), which incorporates a chlorine-substituted phenyl ring at the 2-position and a methyl group at the 5-position of the benzimidazole scaffold. These structural features are anticipated to modulate its physicochemical properties and biological activity, making it a compound of considerable interest for further investigation. An alternative IUPAC name for this compound is 2-(2-chlorophenyl)-6-methyl-1H-benzimidazole, arising from the numbering conventions of the benzimidazole ring.[3]

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde, a reaction often referred to as the Phillips-Ladenburg synthesis.[4] The following protocol details a robust and efficient one-pot method for the preparation of this compound from commercially available starting materials.

Experimental Protocol: One-Pot Condensation

Materials:

-

4-methyl-1,2-phenylenediamine

-

2-chlorobenzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or Ammonium Chloride (NH4Cl) as a catalyst

-

Ethanol or Dimethylformamide (DMF) as a solvent

-

Sodium carbonate (Na2CO3) solution

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in ethanol or DMF.

-

Addition of Aldehyde: To the stirred solution, add 2-chlorobenzaldehyde (1.0 equivalent).

-

Catalyst Addition: Introduce a catalytic amount of p-Toluenesulfonic acid (e.g., 0.1 equivalent) or ammonium chloride (30 mol%).[5]

-

Reaction: Heat the reaction mixture to 80°C and stir for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add the mixture to a beaker containing a stirred aqueous solution of sodium carbonate to neutralize the acid and precipitate the product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Structural Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

| Property | Value |

| CAS Number | 14225-76-4 |

| Molecular Formula | C₁₄H₁₁ClN₂ |

| Molecular Weight | 242.71 g/mol |

| Appearance | Expected to be a solid |

Analytical Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3050 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons on both the benzimidazole and the chlorophenyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Potential Applications in Drug Development

The benzimidazole scaffold is a well-established pharmacophore in anticancer and antimicrobial drug discovery. The introduction of a 2-(2-chlorophenyl) group and a 5-methyl group is anticipated to confer specific biological activities.

Anticancer Activity

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms of action.

-

Tubulin Polymerization Inhibition: A significant number of benzimidazole-containing compounds act as microtubule-targeting agents.[6][7][8][9][10][11] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-aryl substitution is a key feature for this activity.

-

Kinase Inhibition: The benzimidazole scaffold is a common motif in kinase inhibitors.[3][12] Derivatives have been developed to target various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The 2-(2-chlorophenyl) moiety could potentially interact with the hinge region or other pockets of the ATP-binding site of these kinases.

-

Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of the action of many anticancer benzimidazoles is the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Diagram of Potential Anticancer Mechanisms

Caption: Potential mechanisms of anticancer activity for this compound.

Antimicrobial Activity

Benzimidazole derivatives have also demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[13][14] The presence of the chlorine atom on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The mechanism of antimicrobial action can vary, but may involve the inhibition of essential enzymes or disruption of cellular processes.

Quantitative Data for Related Benzimidazole Derivatives

While specific IC₅₀ or MIC values for this compound are not extensively reported, the following table presents data for structurally related benzimidazole derivatives to provide a context for its potential potency.

| Compound | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | EGFR Kinase | Potent Inhibition | [15] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast Cancer) | 0.73 µM | [11] |

| 2-(Aryl)benzimidazole derivative | SGC-7901, A549, HT-1080 | 5-52 nM | [6] |

| Various 2,5-disubstituted benzimidazoles | Bacteria & Fungi | MICs of 2-4 µg/mL | [14] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known pharmacological profile of the benzimidazole core make it an attractive candidate for further investigation. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC₅₀ and MIC values against a panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its advancement as a potential drug candidate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the chlorophenyl and methyl substituents, could lead to the discovery of even more potent and selective compounds.

References

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

-

A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available from: [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available from: [Link]

-

Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. Available from: [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available from: [Link]

-

Minimum inhibitory concentrations (MICs) of compounds (µg/mL). ResearchGate. Available from: [Link]

-

A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. Division of Chemical Physics. Available from: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

-

A Simple Synthesis of 2-(2-Chlorophenyl)benzimidazole from o-Phenylenediamine and 2-Chlorobenzaldehyde. ResearchGate. Available from: [Link]

-

Benzimidazole derivatives as kinase inhibitors. PubMed. Available from: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available from: [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed. Available from: [Link]

-

Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. Available from: [Link]

-

A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. Lund University. Available from: [Link]

-

Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. Available from: [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Semantic Scholar. Available from: [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

-

Comparison of anticancer activity (IC50 values) between active compounds and PTX. ResearchGate. Available from: [Link]

-

Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. PubMed. Available from: [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available from: [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available from: [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PubMed. Available from: [Link]

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available from: [Link]

-

Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed Central. Available from: [Link]

-

Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. Available from: [Link]

-

2-(2-Hydroxyphenyl)-5-methyl-1H-benzoimidazole. PubChem. Available from: [Link]

-

Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. Available from: [Link]

-

Dopamine receptor D4. Wikipedia. Available from: [Link]

-

Product information, this compound. P&S Chemicals. Available from: [Link]

Sources

- 1. nveo.org [nveo.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | Semantic Scholar [semanticscholar.org]

- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole [pubmed.ncbi.nlm.nih.gov]

- 15. neuroquantology.com [neuroquantology.com]

An In-depth Technical Guide to N-Desmethylclozapine (Norclozapine): Pharmacology, Properties, and Analytical Considerations

Senior Application Scientist Note: The inquiry specified CAS number 14225-76-4, which is associated with the chemical intermediate 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a compound with significant biological activity and extensive research history. It is highly probable that the intended compound of interest is N-Desmethylclozapine (Norclozapine) , the primary active metabolite of the atypical antipsychotic clozapine, which has a CAS number of 6104-71-8 . This guide will focus on N-Desmethylclozapine to provide the most relevant and valuable information for the target audience.

Introduction: The Evolving Role of N-Desmethylclozapine

N-Desmethylclozapine (NDMC), also known as norclozapine, is the principal active metabolite of clozapine, a cornerstone atypical antipsychotic agent used in the management of treatment-resistant schizophrenia.[1][2] Initially viewed as a mere metabolic byproduct, a growing body of evidence has illuminated NDMC's unique and complex pharmacological profile, suggesting it contributes significantly to, and may be responsible for, some of the unique clinical benefits of its parent compound, particularly in improving cognitive and negative symptoms.[2][3] Unlike clozapine, NDMC exhibits potent agonistic activity at M1 muscarinic acetylcholine receptors and partial agonism at D2/D3 dopamine receptors, properties that are not shared by other antipsychotics.[1][3][4] This guide provides a comprehensive technical overview of NDMC, focusing on its core physicochemical properties, pharmacology, and essential analytical methodologies for its study.

Physicochemical and Pharmacological Profile

NDMC's distinct chemical structure underpins its unique interactions with various CNS receptors. A summary of its key properties is presented below.

Core Compound Properties

| Property | Value | Source |

| IUPAC Name | 8-chloro-11-piperazin-1-yl-5H-dibenzo[b,e][2]diazepine | [1] |

| Synonyms | Norclozapine, Desmethylclozapine, Normethylclozapine | [4] |

| CAS Number | 6104-71-8 | |

| Molecular Formula | C₁₇H₁₇ClN₄ | [1] |

| Molecular Weight | 312.80 g/mol | [1][5] |

| Appearance | Yellow Crystalline Solid | [6][7] |

| Solubility | Soluble in DMSO (~10 mg/ml), DMF (~10 mg/ml), and Ethanol (~5 mg/ml). Sparingly soluble in aqueous buffers. | [6] |

| Storage | Store at -20°C for long-term stability (≥4 years). | [6] |

Pharmacological Mechanism of Action

The pharmacology of NDMC is multifaceted and distinct from clozapine. While sharing some receptor interactions, its activity at muscarinic and other receptors sets it apart.

-

Muscarinic Receptors: NDMC is a potent partial agonist at the M1 muscarinic acetylcholine receptor (EC₅₀ = 115 nM).[4] This action is hypothesized to be a key contributor to the cognitive improvements seen in patients treated with clozapine, as M1 receptor activation is crucial for learning and memory processes.[3][8] In contrast, clozapine itself is an M1 antagonist.[8] NDMC also acts as a moderate-efficacy partial agonist at M2 receptors and a silent antagonist at M4 receptors.[1]

-

Dopamine Receptors: Unlike clozapine, which is a dopamine receptor antagonist, NDMC acts as a weak partial agonist at D2 and D3 receptors.[1] This property is similar to third-generation antipsychotics like aripiprazole. However, its D2/D3 receptor occupancy in vivo appears to be relatively low.[1]

-

Serotonin Receptors: NDMC is a potent antagonist of the 5-HT₂ serotonin receptor and also acts as a ligand for the 5-HT₆ and 5-HT₇ receptors.

-

Other Receptors: NDMC has been shown to be an agonist at the δ-opioid receptor, an action not shared by clozapine.[1][4]

This complex receptor profile suggests that the overall clinical effect of clozapine therapy is a composite of the actions of both the parent drug and NDMC. The ratio of NDMC to clozapine in a patient's serum has been correlated with improvements in cognitive function, highlighting the metabolite's importance.[3]

Experimental Protocols and Methodologies

Accurate quantification of NDMC in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. The standard method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Workflow for Quantification of NDMC in Human Plasma

The following diagram and protocol outline a robust, validated workflow for determining NDMC concentrations in plasma samples, a critical procedure for both clinical and research settings. The use of a deuterated internal standard is essential for correcting analytical variability and matrix effects, ensuring high accuracy and precision.[9]

Caption: Workflow for NDMC Quantification in Plasma by LC-MS/MS.

Detailed Protocol: Plasma Sample Preparation and Analysis

This protocol is based on established methods for the quantification of clozapine and its metabolites.[9][10]

1. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Individually prepare stock solutions of N-Desmethylclozapine and a stable isotope-labeled internal standard (e.g., N-Desmethyl Clozapine-d8) by dissolving the certified reference materials in methanol.[9]

- Calibration Standards & Quality Controls (QCs): Perform serial dilutions of the NDMC stock solution with a 50:50 methanol/water mixture to create a range of calibration standards (e.g., 10-1000 ng/mL) and at least three levels of QC samples (low, mid, high).

- Internal Standard (IS) Working Solution: Dilute the N-Desmethyl Clozapine-d8 stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.[9]

2. Sample Preparation (Protein Precipitation):

- Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

- Pipette 50 µL of plasma into the appropriately labeled tubes.

- Add 150 µL of the IS Working Solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

- Vortex each tube vigorously for 30 seconds to denature and precipitate plasma proteins.

- Centrifuge the tubes at high speed (e.g., 11,000 x g) for 5 minutes to pellet the precipitated proteins.[9]

- Carefully transfer 100 µL of the clear supernatant into autosampler vials or a 96-well plate for analysis. Avoid disturbing the protein pellet.

3. LC-MS/MS Analysis:

- Liquid Chromatography: Employ a reverse-phase column (e.g., C8 or C18) to separate NDMC from other plasma components. A typical mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection, which provides high selectivity and sensitivity.[9]

- NDMC Transition (Example): Q1 (Precursor Ion) m/z 313.1 → Q3 (Product Ion) m/z 212.1

- IS Transition (Example for d8): Q1 (Precursor Ion) m/z 321.2 → Q3 (Product Ion) m/z 212.1 (Note: The product ion may be the same if the deuterium labels are not on the fragmented portion).

- Self-Validating Step: The consistent retention time of the analyte and the stable peak area ratio of the analyte to the internal standard across QC samples validate the performance of the analytical run.

Safety and Handling

As a bioactive compound, N-Desmethylclozapine requires careful handling in a laboratory setting.

-

Hazard Classification: Classified as Acute Toxicity 4 (Oral), Skin Irritant 2, and Eye Irritant 2.

-

Precautionary Measures:

-

Avoid inhalation of the powder and contact with skin and eyes.[11][12]

-

Handle in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a lab coat. For handling significant amounts of powder, a dust mask (e.g., N95) is recommended.[12]

-

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Seek medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[11]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[12]

Conclusion

N-Desmethylclozapine is far more than an inactive metabolite; it is a pharmacologically complex agent with a unique mechanism of action that likely plays a crucial role in the therapeutic profile of clozapine. Its M1 receptor agonism, in particular, presents a compelling avenue for the development of novel therapeutics aimed at treating cognitive deficits in schizophrenia and other neuropsychiatric disorders.[8] A thorough understanding of its properties, supported by robust and validated analytical methods as described herein, is essential for advancing research in this promising area of psychopharmacology.

References

-

Li Z, et al. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. Neuropsychopharmacology. 2005 Nov;30(11):1986-95. URL: [Link]

-

N-Desmethylclozapine - Wikipedia. Wikipedia. URL: [Link]

-

Pharmacology of N-desmethylclozapine - PubMed. National Center for Biotechnology Information. URL: [Link]

-

N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed. National Center for Biotechnology Information. URL: [Link]

-

Weiner DM, et al. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. Psychopharmacology (Berl). 2004 Dec;177(1-2):207-16. URL: [Link]

-

N-desmethylclozapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

-

Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed. National Center for Biotechnology Information. URL: [Link]

Sources

- 1. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine - ProQuest [proquest.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-DESMETHYLCLOZAPINE | 6104-71-8 [chemicalbook.com]

- 8. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. We will dissect its molecular architecture, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its biological context based on the activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's chemical and potential pharmacological properties.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure is composed of a central 5-methyl-1H-benzoimidazole core, which is a bicyclic system formed by the fusion of a benzene ring with an imidazole ring. A 2-chlorophenyl group is attached to the carbon atom at position 2 of the imidazole ring.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14225-76-4 | [2] |

| Molecular Formula | C₁₄H₁₁ClN₂ | [2] |

| Molecular Weight | 242.70 g/mol | [2] |

| Density | 1.286 g/cm³ | [2] |

| Boiling Point | 439.5 °C at 760 mmHg | [2] |

| Flash Point | 252.2 °C | [2] |

| InChI Key | YYLKUPJJPUHTSI-UHFFFAOYSA-N | [2] |

| Synonyms | NSC128800, AIDS126830 |[2] |

Elucidation of the Molecular Structure

The structural integrity and biological activity of benzimidazole derivatives are dictated by their three-dimensional conformation and intermolecular interactions. While a crystal structure for the exact title compound is not publicly available, extensive data exists for the closely related analogue, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, which lacks the 5-methyl group.[3][4] This data provides profound insights into the likely structural characteristics of the methylated variant.

The stability of the crystal lattice for this class of compounds is primarily attributed to intermolecular N-H···N hydrogen bonds, forming chains of molecules.[3][4] Weaker C-H···Cl interactions also contribute to the overall crystal packing. A notable feature is the dihedral angle between the benzimidazole ring system and the 2-chlorophenyl ring, which dictates the molecule's overall shape.

Table 2: Crystallographic Data for the Analogue 2-(2-Chlorophenyl)-1H-benzo[d]imidazole

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 2390665 | [3][4] |

| Crystal System | Orthorhombic | [4] |

| Formula Weight | 228.67 g/mol | [4] |

| Key Stabilizing Force | Intermolecular N-H···N hydrogen bonds |[3][4] |

Synthesis and Purification

Principle of Synthesis

The most direct and widely adopted method for synthesizing 2-aryl-benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with an aromatic aldehyde.[5][6] For the target molecule, this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and 2-chlorobenzaldehyde . The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable aromatic benzimidazole ring. Various catalytic systems can be employed to promote this reaction, often under mild conditions, making it an efficient and versatile synthetic strategy.[1][7]

Experimental Workflow

The synthesis, workup, and purification follow a logical sequence designed to maximize yield and purity. The workflow ensures the removal of unreacted starting materials, catalysts, and by-products.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole synthesis [organic-chemistry.org]

A Technical Guide to the Biological Investigation of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole

A Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole, providing a comprehensive framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this particular molecule is emerging, this document synthesizes established methodologies and proven insights from structurally related benzimidazoles to offer a robust roadmap for researchers. We will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound, detailing the underlying mechanistic pathways and providing step-by-step experimental protocols for its thorough investigation. This guide is designed to empower researchers to unlock the therapeutic potential of this promising benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Core

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole. This unique structural motif is found in a variety of biologically active molecules, including vitamin B12. Its ability to act as a purine analog allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] Consequently, benzimidazole derivatives have been extensively developed as therapeutic agents, with applications ranging from antiviral and antifungal to anticancer and anti-inflammatory treatments.[2][3]

The subject of this guide, this compound, possesses key structural features that suggest significant biological potential. The 2-phenyl substitution is common in bioactive benzimidazoles, and the presence of a chlorine atom on this ring can enhance activity through various mechanisms, including increased lipophilicity and altered electronic properties. The 5-methyl group on the benzimidazole core can also influence its interaction with biological targets. This guide provides a structured approach to exploring the multifaceted biological activities of this specific compound.

Synthesis and Characterization

A reliable and reproducible synthesis is the foundational step in the investigation of any novel compound. The most common and effective method for synthesizing 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with an aldehyde.

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved by the reaction of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde. A variety of catalysts and reaction conditions have been reported for this type of condensation, offering flexibility in process optimization.[4]

Reaction Scheme:

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole derivatives synthesis.

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its structural similarity to naturally occurring purines allows it to readily interact with biopolymers, leading to a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The specific substitution pattern on the benzimidazole core is critical for modulating this activity. This guide focuses on the synthesis of a specific, promising derivative: This compound , a molecule of interest for its potential applications stemming from the unique electronic and steric properties conferred by its substituents.

This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and an exploration of the mechanistic principles that govern the formation of this important heterocyclic compound.

Part 1: The Core Synthetic Strategy - Condensation and Aromatization

The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6] A more versatile and common variant, the Weidenhagen reaction, utilizes an aldehyde as the carbonyl source.[6][7] This latter approach is preferred for its operational simplicity and the vast commercial availability of diverse aldehydes.[8]

For our target molecule, This compound , the synthesis is achieved through the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde .

(A proper chemical structure diagram would be here)

The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring.[8][9]

The Reaction Mechanism: A Step-by-Step Elucidation

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the benzimidazole ring is a sequential process:

-

Nucleophilic Attack & Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[8] Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then performs an intramolecular nucleophilic attack on the imine carbon. This crucial step forms the five-membered imidazole ring.[8]

-

Aromatization: The resulting dihydro-benzoimidazole intermediate is not aromatic and is readily oxidized to the thermodynamically stable benzimidazole system. This final step often occurs via air oxidation, especially when the reaction is heated in an open vessel, or can be facilitated by an added oxidizing agent.[1][8]

The entire mechanistic pathway can be visualized as follows:

Caption: The mechanistic pathway from reactants to the final benzimidazole product.

Part 2: A Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be robust and reproducible.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-methyl-1,2-phenylenediamine | 122.17 | 10 | 1.22 g |

| 2-chlorobenzaldehyde | 140.57 | 10.5 | 1.48 g (1.21 mL) |

| Ammonium Chloride (NH₄Cl) | 53.49 | 40 | 2.14 g |

| Chloroform (CHCl₃) | 119.38 | - | 50 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

| Ethanol (for recrystallization) | 46.07 | - | As needed |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and ammonium chloride (2.14 g, 40 mmol).[10]

-

Solvent Addition: Add 50 mL of chloroform (CHCl₃) to the flask. Stir the mixture at room temperature until the solids are well-suspended.

-

Aldehyde Addition: Slowly add 2-chlorobenzaldehyde (1.21 mL, 10.5 mmol) to the stirred solution over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 70:30) eluent system. The reaction is typically complete within 4-6 hours.[10]

-

Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Work-up - Extraction: Extract the aqueous layer with chloroform (3 x 30 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to remove any residual acid, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.[1]

Experimental Workflow Visualization

Caption: A streamlined workflow for the synthesis, purification, and analysis of the target compound.

Part 3: Scientific Integrity - Causality and Optimization

A robust protocol is self-validating. Here, we dissect the causality behind our experimental choices and explore avenues for optimization and alternative "green" methodologies.

Rationale for Experimental Choices

-

Choice of Catalyst: While this reaction can proceed without a catalyst, conversion rates are often low and reaction times are significantly longer.[6] Ammonium chloride (NH₄Cl) is an inexpensive, mild, and effective catalyst that promotes the reaction efficiently at room temperature.[10][11] Other catalysts, such as p-toluenesulfonic acid (p-TsOH)[12], Lewis acids like Erbium(III) triflate (Er(OTf)₃)[8], or various metal complexes[11], can also be employed, often with varying effects on reaction time and yield.

-

Choice of Solvent: Chloroform is an effective solvent for this reaction, solubilizing the reactants and intermediates.[10] However, for greener approaches, solvents like ethanol or even water can be used, particularly with specific catalytic systems.[1][11][13]

-

Stoichiometry: A slight excess of the aldehyde (1.05 equivalents) is used to ensure the complete consumption of the more valuable diamine starting material.

Modern & Green Synthetic Alternatives

The field of organic synthesis is continually evolving towards more efficient and environmentally benign methods.

-

Microwave-Assisted Synthesis: The application of microwave irradiation is a powerful tool for accelerating this reaction. Microwave heating can reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner reaction profiles.[2][14][15][16]

-

Solvent-Free Conditions: Many catalytic systems allow this condensation to be performed under solvent-free conditions, where the reactants are mixed neat (often with a solid catalyst) and heated.[1][17] This approach drastically reduces solvent waste, aligning with the principles of green chemistry.

-

Heterogeneous Catalysis: The use of solid-supported catalysts, such as gold nanoparticles on titanium dioxide (Au/TiO₂) or engineered magnesium oxide (MgO@DFNS), offers significant advantages.[6][13][18][19] These catalysts are easily recovered by simple filtration at the end of the reaction and can be reused multiple times, reducing cost and waste.[6][19]

Data Summary: Impact of Reaction Conditions

The following table summarizes data from the literature for the synthesis of various 2-aryl benzimidazoles, illustrating the impact of different catalytic systems and conditions.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| None | Ethanol | Room Temp. | 16 h | 60% | [13] |

| NH₄Cl | CHCl₃ | Room Temp. | 4 h | 94% | [10] |

| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | - | 5 min | >96% | [20] |

| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 h | 95% | [6][13] |

| Au/TiO₂ | CHCl₃/MeOH | Room Temp. | 1-4 h | 90-99% | [18][19] |

| (NH₄)₂S₂O₈ | Solvent-free | 70 °C | ~30 min | ~90% | [1] |

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized This compound is achieved using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the benzimidazole and the 2-chlorophenyl rings, a singlet for the methyl group on the benzimidazole core, and a broad singlet for the N-H proton.[21][22]

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.[21][22]

-

Mass Spectrometry (ESI-MS): Provides the molecular weight of the compound, confirming its elemental composition.[22][23]

-

FT-IR Spectroscopy: Will show a characteristic N-H stretching band in the region of 3000-3500 cm⁻¹.[12][23]

-